Allyl dimethyldithiocarbamate

Übersicht

Beschreibung

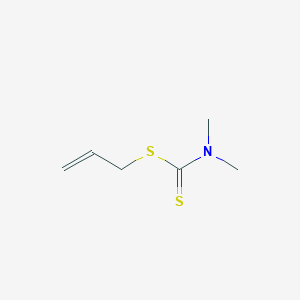

Allyl dimethyldithiocarbamate is an organosulfur compound with the molecular formula C₆H₁₁NS₂ and a molecular weight of 161.288 g/mol . . This compound is part of the dithiocarbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industry.

Vorbereitungsmethoden

Allyl dimethyldithiocarbamate can be synthesized through the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . The general synthetic route involves the following steps:

Reaction of Dimethylamine with Carbon Disulfide: Dimethylamine reacts with carbon disulfide in the presence of a base (such as sodium hydroxide) to form dimethyldithiocarbamate.

Allylation: The resulting dimethyldithiocarbamate is then reacted with allyl chloride to produce this compound.

Industrial production methods typically involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Allyl dimethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert it back to its corresponding amine and carbon disulfide.

Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Coordination Chemistry

Allyl dimethyldithiocarbamate acts as a ligand in coordination chemistry, forming stable metal complexes. These complexes are crucial in catalysis and material science, enabling reactions that would otherwise be inefficient or impossible. The strong metal-binding capacity of this compound allows for the stabilization of various transition metals, facilitating their use in synthesizing other useful compounds .

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Copper (II) | Cu(ADDC) | Catalysis in organic synthesis |

| Zinc (II) | Zn(ADDC) | Material science applications |

| Palladium (II) | Pd(ADDC) | Organic transformations |

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly against aldehyde dehydrogenase. This inhibition can be beneficial in therapeutic applications where modulation of enzyme activity is desired .

Antimicrobial Properties

The compound has shown effectiveness as an antimicrobial agent, particularly against copper-dependent pathogens. Its mechanism involves disrupting microbial metabolism, making it a candidate for developing new antimicrobial treatments .

Medical Applications

Anticancer and Antimicrobial Agents

this compound has been studied for its anticancer properties, particularly in inhibiting tumor growth through its action on metal complexes that affect cell signaling pathways. Additionally, its antimicrobial properties have been explored in treating infections caused by resistant strains of bacteria .

Case Study: Wound Healing

A study evaluated the use of thalidomide dithiocarbamate for wound healing, confirming its potential as an anti-angiogenic agent. This application highlights the compound's versatility in medical settings .

Industrial Applications

Vulcanization of Rubber

In the rubber industry, this compound serves as a vulcanization accelerator. This process enhances the elasticity and durability of rubber products, which is essential for various applications ranging from tires to industrial seals .

Flotation Agent in Mineral Processing

The compound is utilized as a flotation agent in mineral processing, aiding in the separation of valuable minerals from ores. Its effectiveness stems from its ability to selectively bind to certain minerals, enhancing their recovery during processing .

Agricultural Applications

Pesticides and Herbicides

this compound derivatives are employed as pesticides and herbicides. These compounds help control plant diseases and pests effectively, contributing to agricultural productivity .

Table 2: Common Dithiocarbamate Pesticides Derived from this compound

| Pesticide Name | Active Ingredient | Target Organism |

|---|---|---|

| Thiram | Tetramethyl thiuram disulfide | Fungi |

| Maneb | Manganese ethylene bis-dithiocarbamate | Various plant pathogens |

| Ziram | Zinc dimethyl dithiocarbamate | Fungi and pests |

Wirkmechanismus

The mechanism of action of allyl dimethyldithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasmic constituents

Biologische Aktivität

Allyl dimethyldithiocarbamate (ADDC) is a compound belonging to the dithiocarbamate class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity of ADDC, supported by relevant research findings, case studies, and data tables.

- Chemical Formula : C₆H₁₁NS₂

- Molecular Weight : 161.288 g/mol

- IUPAC Name : this compound

- InChI : InChI=1S/C6H11NS2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3

Antimicrobial Activity

Recent studies have highlighted the effectiveness of dithiocarbamate derivatives, including ADDC, as antimicrobial agents. The mechanism of action often involves the chelation of metal ions, particularly copper, which enhances their bactericidal properties.

Key Findings:

- Copper-Dependent Antimicrobial Action : ADDC has been shown to exhibit potent antimicrobial activity against various pathogens, including Streptococcus pneumoniae and other streptococcal species. In vitro studies demonstrated that ADDC significantly increases the internal concentration of copper in bacterial cells, leading to enhanced antibacterial effects .

- In Vivo Efficacy : In murine models of pneumonia caused by S. pneumoniae, ADDC derivatives demonstrated a marked reduction in bacterial burden in the lungs and blood. For instance, sodium N-allyl-N-methyldithiocarbamate (a derivative of ADDC) effectively decreased bacterial counts in infected mice .

Antifungal Activity

ADDC and its derivatives have also shown promising antifungal properties. Research indicates that these compounds can inhibit the growth of various fungal pathogens.

Case Study:

A study focused on allyldithiocarbimate salts revealed their ability to inhibit spore germination of Phakopsora pachyrhizi and Hemileia vastatrix, with IC₅₀ values ranging from 0.028 to 0.166 mmol/L. This suggests that ADDC derivatives are potential candidates for developing new antifungal treatments .

The biological activity of ADDC is primarily attributed to its ability to form complexes with transition metals and its role as a copper chelator. The following mechanisms have been proposed:

- Metal Ion Transport : Dithiocarbamates facilitate the influx of divalent metal ions into bacterial cells, which is crucial for their antimicrobial action .

- Enzyme Inhibition : These compounds may inhibit essential enzymes involved in bacterial metabolism and growth .

Data Table: Biological Activity Summary

| Compound Name | Target Pathogen | IC₅₀ (mmol/L) | In Vivo Efficacy |

|---|---|---|---|

| This compound (ADDC) | Streptococcus pneumoniae | Not specified | Significant reduction |

| Sodium N-benzyl-N-methyldithiocarbamate | Streptococcus pneumoniae | Not specified | Significant reduction |

| Allyldithiocarbimate salts | Phakopsora pachyrhizi | 0.028 - 0.166 | Not tested |

Eigenschaften

IUPAC Name |

prop-2-enyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMLVJCASVPGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292836 | |

| Record name | Allyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20821-66-3 | |

| Record name | 20821-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldithiocarbamic Acid Allyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.